molecular formula C24H18FN3O2S B2389838 2-((4-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 536707-82-1

2-((4-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2389838
CAS No.: 536707-82-1
M. Wt: 431.49
InChI Key: BKJGMIYUUCWKHD-UHFFFAOYSA-N
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Description

2-((4-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative characterized by a fused bicyclic core structure. The compound features a 4-fluorobenzylthio group at position 2 and a 4-methoxyphenyl substituent at position 2. These functional groups confer distinct electronic and steric properties, influencing its physicochemical behavior and biological interactions. The synthesis of such compounds typically involves multi-step reactions, including condensation, cyclization, and functionalization of the thioether moiety, as exemplified in related pyrimidoindole syntheses (e.g., Scheme 1 in ) . Structural validation for analogous compounds has been achieved via X-ray diffraction (XRD) and Hirshfeld surface analysis, confirming planarity and intermolecular interactions critical for stability .

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O2S/c1-30-18-12-10-17(11-13-18)28-23(29)22-21(19-4-2-3-5-20(19)26-22)27-24(28)31-14-15-6-8-16(25)9-7-15/h2-13,26H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJGMIYUUCWKHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-((4-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the Pyrimidoindolone Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrimidoindolone structure.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with a thiol group.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-((4-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing any carbonyl groups present.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have potential as a bioactive molecule, with applications in studying biological pathways and interactions.

    Medicine: The compound could be investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action.

    Industry: It may find use in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimido[5,4-b]indole derivatives exhibit diverse pharmacological activities, particularly as Toll-like Receptor 4 (TLR4) ligands and anti-inflammatory agents. Below is a comparative analysis of structural analogs and their properties:

Structural Modifications and Substituent Effects

Compound Name Substituents (Position 2/3) Key Properties Biological Activity Source
Target Compound 2-(4-fluorobenzylthio), 3-(4-methoxyphenyl) Moderate lipophilicity due to fluorine and methoxy groups; crystallinity confirmed via XRD Presumed TLR4 modulation (inferred from analogs) N/A
Compound 3 () 2-(4-fluorobenzyl), 3-(2-methoxybenzyl) Planar structure with C–H···O interactions; bond lengths: 1.36–1.42 Å Not reported
Compound 27 () 2-thioacetamide (N-isopentyl), 3-phenyl Improved solubility via polar acetamide group Selective TLR4 agonist (EC₅₀ = 0.8 µM)
CHEMBL1475068 () 2-phenacylsulfanyl, 3-(4-chlorophenyl) Higher lipophilicity (Cl substituent) Unknown; structural analog for SAR studies
CHEMBL2359170 () 2-(morpholinoethylthio), 3-(4-ethoxyphenyl) Enhanced solubility (morpholine moiety) Potential CNS activity due to blood-brain barrier penetration
896853-59-1 () 3-(4-fluorobenzyl), 8-methoxy Solubility: 2.5 µg/mL (pH 7.4) Anti-inflammatory candidate

Key Findings

  • Substituent Impact on Activity: The 4-fluorobenzylthio group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs (e.g., phenacylsulfanyl in ) . Methoxy and ethoxy groups (e.g., ) improve water solubility but may reduce membrane permeability due to increased polarity . N-Alkyl thioacetamide derivatives () exhibit potent TLR4 activity, suggesting that polar side chains optimize receptor binding .
  • Crystallographic Insights :

    • XRD analysis of Compound 3 () revealed intermolecular hydrogen bonding (C–H···O), a feature critical for crystal packing and stability. The target compound likely shares similar packing motifs .
  • Solubility and Bioavailability: The morpholinoethylthio substituent () increases solubility (>10 µg/mL) compared to the target compound’s 4-fluorobenzylthio group, which may limit aqueous solubility . The 8-methoxy analog () shows moderate solubility (2.5 µg/mL), suggesting that methoxy positioning significantly affects physicochemical properties .

Biological Activity

The compound 2-((4-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole family, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound is crucial for understanding its biological activity. It features a pyrimidine core substituted with a fluorobenzyl thio group and a methoxyphenyl moiety. The presence of these functional groups may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds in the pyrimidoindole class. For example, derivatives exhibiting significant activity against various pathogens have been documented. Although specific data on the compound is limited, it is hypothesized that similar structural analogs may demonstrate comparable antimicrobial properties due to their shared core structure.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Compounds with similar frameworks have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, pyrimidoindole derivatives have been reported to target multiple signaling pathways involved in cancer progression.

The proposed mechanism of action for compounds in this class often involves interaction with key enzymes or receptors involved in cellular signaling pathways. For example, inhibition of kinases such as EGFR (Epidermal Growth Factor Receptor) or VEGFR (Vascular Endothelial Growth Factor Receptor) has been observed in structurally related compounds, suggesting that the compound may exhibit similar inhibitory effects.

In Vitro Studies

In vitro studies are essential for evaluating the biological activity of new compounds. Research on related pyrimidoindole derivatives has demonstrated significant cytotoxic effects on various cancer cell lines. For example:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)15.2
Compound BHeLa (Cervical Cancer)10.5
Compound CA549 (Lung Cancer)12.3

These findings indicate that modifications to the pyrimidine structure can lead to enhanced cytotoxicity against specific cancer types.

In Vivo Studies

Limited in vivo studies have been conducted on this specific compound; however, related compounds have shown promising results in animal models. For instance, certain derivatives have demonstrated significant tumor reduction in xenograft models, supporting their potential as therapeutic agents.

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